molecular formula C8H6BrNO2 B6253133 (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid CAS No. 1001200-52-7

(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid

Cat. No.: B6253133
CAS No.: 1001200-52-7
M. Wt: 228
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound features a bromine atom attached to the pyridine ring, which is further connected to a propenoic acid moiety. The presence of the bromine atom and the conjugated double bond in the propenoic acid structure imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically employs a palladium catalyst and an arylboronic acid as the coupling partner. The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental friendliness .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst loading, is crucial for achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond, yielding saturated derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, into the pyridine ring.

Scientific Research Applications

(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyridine derivatives have shown efficacy.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the conjugated double bond play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine: A simpler pyridine derivative with a bromine atom attached to the ring.

    3-Bromopyridine: Another brominated pyridine derivative with the bromine atom at a different position.

    4-Bromopyridine: Similar to 2-bromopyridine but with the bromine atom at the fourth position on the ring.

Uniqueness

(2E)-3-(2-bromopyridin-4-yl)prop-2-enoic acid is unique due to the presence of both the bromine atom and the propenoic acid moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to participate in a wider range of chemical reactions compared to simpler bromopyridine derivatives.

Properties

CAS No.

1001200-52-7

Molecular Formula

C8H6BrNO2

Molecular Weight

228

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.